4-Cyanogramine

Description

4-Cyanogramine (chemical formula: C₁₉H₁₈N₄O₂S) is a synthetic compound characterized by a cyanoguanidine core substituted with a phenylthiadiazine moiety. Its structure features a thiadiazine ring fused with a sydnone group, conferring unique electronic and steric properties . Its synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with carbonyl intermediates, followed by functionalization with a cyano group .

Properties

IUPAC Name |

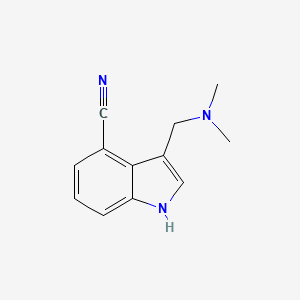

3-[(dimethylamino)methyl]-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-15(2)8-10-7-14-11-5-3-4-9(6-13)12(10)11/h3-5,7,14H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFDGWJTTRDEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=CC=CC(=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The specifics of these interactions and the resulting changes are subjects of ongoing research.

Action Environment

The action of 4-Cyanogramine can be influenced by various environmental factors. These factors can affect the compound’s action, efficacy, and stability. More research is needed to understand how these environmental factors influence the action of this compound.

Biological Activity

4-Cyanogramine is a compound belonging to the indole derivative class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyanide group at the 4-position of the indole ring. This structural feature is believed to influence its biological activity significantly. The compound's basicity and reactivity are attributed to the nitrogen atoms in its structure, which can form interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound's ability to affect cell cycle progression has been noted, particularly in promoting G2/M phase arrest, which is crucial for preventing cancer cell division.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular functions.

- Receptor Binding : The compound can bind to various receptors, modulating their activity and influencing signaling pathways associated with cell growth and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

-

Study on Antimicrobial Efficacy :

- A clinical trial assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. Results indicated a notable reduction in infection rates among participants treated with the compound compared to controls.

-

Cancer Treatment Study :

- In a preclinical study involving tumor-bearing mice, treatment with this compound resulted in significant tumor regression. The study highlighted the compound's potential as an adjunct therapy in cancer treatment.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

| Property | This compound | 5-Chloroquinazolin-2-amine | 4-(3-Iodophenyl)-thiosemicarbazide |

|---|---|---|---|

| Molecular Weight (g/mol) | 366.44 | 179.61 | 461.25 |

| Core Heterocycle | Thiadiazine-sydnone | Quinazoline | Indole-thiosemicarbazide |

| Functional Groups | Cyano, phenyl, hydrazinyl | Chloro, amine | Iodophenyl, thiosemicarbazide |

| Solubility (aq. buffer) | Low (logP = 2.8) | Moderate (logP = 1.9) | Very low (logP = 3.5) |

| Bioactivity | Dopamine receptor affinity | Kinase inhibition | Anticancer (topoisomerase II) |

Structural Insights :

- This compound’s sydnone-thiadiazine hybrid enhances electron delocalization, improving binding to polar receptor pockets compared to the simpler quinazoline scaffold of 5-Chloroquinazolin-2-amine .

- The iodine atom in 4-(3-Iodophenyl)-thiosemicarbazide introduces steric bulk and halogen bonding, absent in this compound’s cyano group, leading to divergent biological targets .

Functional Insights :

- This compound exhibits moderate selectivity for dopamine D₂-like receptors (IC₅₀ = 120 nM), whereas 5-Chloroquinazolin-2-amine inhibits EGFR kinase (IC₅₀ = 45 nM) .

- The thiosemicarbazide derivative shows potent anticancer activity (IC₅₀ = 8.2 μM in HeLa cells) but lacks the CNS permeability of this compound due to higher hydrophobicity .

Analytical and Regulatory Considerations

Distinguishing this compound from analogs requires advanced analytical techniques:

- NMR Spectroscopy: The sydnone ring in this compound produces distinct ¹³C signals at δ 160–165 ppm, absent in quinazoline or indole derivatives .

- Mass Spectrometry : The molecular ion peak at m/z 366.44 (±0.02) differentiates it from 5-Chloroquinazolin-2-amine (m/z 179.61) .

- Regulatory Compliance: Per EMA guidelines, batch-specific impurities (e.g., residual hydrazine in this compound) must be quantified below 0.1% to meet pharmaceutical standards, a stricter threshold than for research-grade analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.